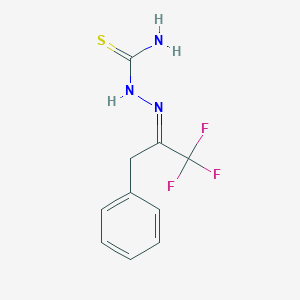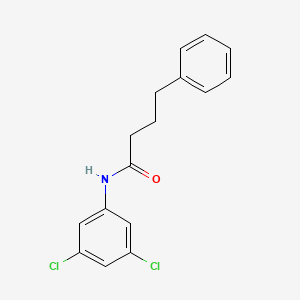
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the 1980s and has since been the subject of numerous scientific investigations. In
科学研究应用
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models, including melanoma, lung cancer, and prostate cancer. This compound has also been investigated for its potential as an immunomodulatory agent, as it has been shown to stimulate the production of cytokines and chemokines that activate the immune system.
作用机制
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for detecting viral and bacterial DNA, and activating the immune system to fight off infections. This compound has been shown to activate this pathway in cancer cells, leading to the production of cytokines and chemokines that induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models. It has also been shown to stimulate the production of cytokines and chemokines that activate the immune system. In addition, this compound has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is that it has been extensively studied for its potential as an anti-cancer agent, and there is a large body of literature on its effects in various cancer models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more potent and selective STING agonists, which could potentially be used as anti-cancer agents. Another area of interest is the investigation of the immunomodulatory effects of this compound, and its potential use in the treatment of autoimmune diseases. Finally, there is also interest in the development of this compound analogs with improved pharmacokinetic properties, which could potentially be used as therapeutic agents.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-methylphenylhydrazine to form the corresponding hydrazone. This is followed by a cyclization reaction using phosphorous oxychloride to form the oxadiazole ring. The final step involves the oxidation of the methyl group using potassium permanganate to yield this compound.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)17-18-16(19-22-17)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXJTCOBFVRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)



![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

